TMP778

Übersicht

Beschreibung

TMP778 is a selective inhibitor of the retinoid-related orphan receptor gamma t (RORγt), a transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells. Th17 cells are involved in the pathogenesis of various autoimmune diseases, making this compound a valuable compound for research and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: TMP778 is synthesized through a series of chemical reactions involving the formation of a benzhydryl amide moiety and an electron-rich heterocycle (isoxazole). The synthetic route typically involves the following steps:

- Formation of the benzhydryl amide intermediate.

- Cyclization to form the isoxazole ring.

- Final coupling to produce this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen: TMP778 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile. Die Bedingungen umfassen typischerweise milde Temperaturen und Lösungsmittel wie Dichlormethan.

Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter wasserfreien Bedingungen eingesetzt

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von this compound mit verschiedenen funktionellen Gruppen liefern, während Oxidations- und Reduktionsreaktionen den Oxidationszustand bestimmter Atome innerhalb des Moleküls verändern können .

Wissenschaftliche Forschungsanwendungen

Autoimmune Uveitis

A significant body of research has focused on the application of TMP778 in experimental autoimmune uveitis (EAU), an animal model that mimics human uveitis.

- Study Overview : In a study published in the Journal of Immunology, this compound was shown to significantly inhibit the development of EAU in mice. Histological examinations revealed reduced inflammatory cell infiltration and lower levels of IL-17 in treated animals compared to controls .

- Findings : The treatment led to a marked decrease in both Th1 and Th17 cell populations, suggesting that this compound not only inhibits IL-17 production but also affects other immune pathways .

Skin Inflammation

This compound has also been investigated for its effects on skin inflammation models.

- Study Overview : In another study, this compound was found to attenuate imiquimod-induced skin inflammation, which is associated with Th17 responses .

- Data Summary : The compound inhibited the expression of inflammatory cytokines and reduced the number of Th17 cells in the affected skin areas. The IC50 for RORγt inhibition was reported at 0.017 μM, demonstrating its potency .

Comparative Efficacy

The efficacy of this compound compared to other RORγt inhibitors has been assessed through various studies:

| Compound | IC50 (μM) | Selectivity | Application Area |

|---|---|---|---|

| This compound | 0.017 | >1000-fold against other nuclear receptors | Autoimmune diseases |

| TMP920 | 1.1 | Less selective than this compound | Autoimmune diseases |

| TMP776 | Not effective against RORγt | N/A | N/A |

Therapeutic Implications

The implications of using this compound extend beyond basic research into potential clinical applications:

- Autoimmune Conditions : Given its ability to suppress Th17-mediated inflammation, this compound is being explored as a therapeutic agent for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

- Immunosuppressive Therapy : The compound's immunosuppressive properties suggest it could be beneficial in managing transplant rejection or other scenarios where modulation of the immune response is required .

Wirkmechanismus

TMP778 exerts its effects by binding to the ligand-binding domain of RORγt, thereby inhibiting its activity. This inhibition prevents RORγt from activating the transcription of Th17 cell signature genes, such as interleukin-17 (IL-17). By blocking the production of IL-17, this compound reduces the inflammatory response mediated by Th17 cells .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

TMP778 wird mit anderen RORγt-Inhibitoren wie TMP920 und GSK805 verglichen. Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Potenz und Selektivität .

Ähnliche Verbindungen:

TMP920: Ein weiterer potenter RORγt-Inhibitor mit einer ähnlichen Struktur wie this compound.

GSK805: Ein selektiver RORγt-Inhibitor, der von GlaxoSmithKline entwickelt wurde.

Digoxin: Ein Herzglykosid, das auch die Aktivität von RORγt hemmt.

SR1001: Eine synthetische Verbindung, die als dualer Inhibitor von RORγt und RORα wirkt.

Einzigartigkeit von this compound: this compound ist aufgrund seiner hohen Potenz und Selektivität für RORγt einzigartig. Es hat in präklinischen Modellen von Autoimmunerkrankungen eine signifikante Wirksamkeit gezeigt, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

TMP778 is a selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt), a transcription factor critically involved in the differentiation of T helper 17 (Th17) cells. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases, particularly due to its ability to modulate immune responses by inhibiting the production of interleukin-17 (IL-17), a key cytokine associated with inflammation and autoimmunity.

This compound functions primarily through the inhibition of RORγt, which is essential for Th17 cell differentiation. By blocking RORγt activity, this compound effectively suppresses the generation of both Th1 and Th17 cells, as evidenced by various studies that demonstrate reduced expression of cytokines such as IL-17 and interferon-gamma (IFN-γ) in treated models .

Key Findings:

- Inhibition of Cytokine Production : this compound significantly reduces IL-17 and IFN-γ production in CD4+ T cells. In experiments involving murine models, treatment with this compound led to a marked decrease in Th17 cell populations and their associated cytokines .

- Effect on T Cell Differentiation : The compound not only inhibits Th17 differentiation but also affects Th1 cells, indicating a broader impact on T cell plasticity. Studies have shown that fewer Th17 cells available for differentiation result in decreased Th1 cell populations over time .

Table 1: Summary of this compound's Effects on T Cell Populations

Case Study 1: EAE Mouse Model

A study investigating the effects of this compound in an experimental autoimmune encephalomyelitis (EAE) model demonstrated that treatment resulted in a significant reduction in both IL-17 and IFN-γ producing T cells. Flow cytometry analyses revealed that this compound-treated mice had lower frequencies of double-positive (IL-17+IFN-γ+) T cells, suggesting that this compound not only inhibits Th17 differentiation but also impacts Th1 cell responses through a reduction in available precursor cells .

Case Study 2: Chronic Graft-versus-Host Disease (cGvHD)

In a murine model of cGvHD, this compound was shown to interfere with the differentiation of a subset of CD4+ T cells characterized by enhanced RORγt expression. This study highlighted the compound's efficacy in reducing pulmonary inflammation and tissue damage associated with cGvHD, further supporting its role as an immunomodulator .

Eigenschaften

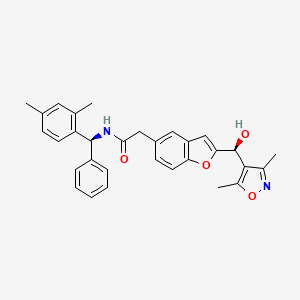

IUPAC Name |

2-[2-[(S)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIURRJOJDQOMFC-IOWSJCHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@H](C5=C(ON=C5C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.